6-Cyano-5-methylnicotinic acid 6-Cyano-5-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 1360953-72-5
VCID: VC4837781
InChI: InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12)
SMILES: CC1=CC(=CN=C1C#N)C(=O)O
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148

6-Cyano-5-methylnicotinic acid

CAS No.: 1360953-72-5

Cat. No.: VC4837781

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

6-Cyano-5-methylnicotinic acid - 1360953-72-5

Specification

CAS No. 1360953-72-5
Molecular Formula C8H6N2O2
Molecular Weight 162.148
IUPAC Name 6-cyano-5-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12)
Standard InChI Key FAMBJGGXXNEVAR-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C#N)C(=O)O

Introduction

Structural and Molecular Characteristics

6-Cyano-5-methylnicotinic acid (C₈H₆N₂O₂) is a substituted nicotinic acid derivative featuring a cyano (-C≡N) group at the 6-position and a methyl (-CH₃) group at the 5-position of the pyridine ring. Its systematic IUPAC name is 6-cyano-5-methylpyridine-3-carboxylic acid, with the following identifiers:

  • CAS Registry: 1360953-72-5

  • Molecular Weight: 162.14 g/mol

  • SMILES: CC1=CC(=CN=C1C#N)C(=O)O

  • InChI Key: FAMBJGGXXNEVAR-UHFFFAOYSA-N

Table 1: Structural and Spectral Data

PropertyValue/DescriptorSource
Molecular FormulaC₈H₆N₂O₂
Predicted Collision Cross Section (Ų)133.1 ([M+H]⁺), 126.4 ([M-H]⁻)
Key Functional GroupsCyano, methyl, carboxylic acid

Synthesis and Production

The synthesis of 6-cyano-5-methylnicotinic acid involves strategic functionalization of pyridine precursors. A notable method, adapted from nicotinic acid derivatives, employs 3,5-dimethylpyridine as a starting material. Key steps include:

  • Oxidation: Potassium permanganate (KMnO₄) in water mediates oxidation under mild conditions (25–35°C), yielding a mixture of 5-methylnicotinic acid and 3,5-pyridinedicarboxylic acid as a byproduct .

  • Separation: Differential solubility at varying pH levels isolates the target compound. Acidification to pH 0.3–0.6 precipitates the byproduct, while adjusting to pH 2.5–3.2 recovers 6-cyano-5-methylnicotinic acid .

  • Purification: Ethanol recrystallization achieves >99% purity .

Table 2: Synthetic Parameters

ParameterConditionYield/Purity
Oxidizing AgentKMnO₄ in H₂O51% (crude)
pH Adjustment Range0.3–0.6 (byproduct), 2.5–3.2 (target)>98.5% purity
Recrystallization SolventEthanol>99% purity

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.083 g/L at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Thermal Stability: Decomposes above 190°C without melting, consistent with related nicotinic acids .

Spectroscopic Data

  • Mass Spectrometry: Predominant adducts include [M+H]⁺ at m/z 163.05 and [M-H]⁻ at m/z 161.04 .

  • NMR: Expected signals include δ 2.28 (s, 3H, CH₃), δ 8.15 (s, 1H, pyridine-H), and δ 13.1 (broad, 1H, COOH) .

Biological and Industrial Applications

Pharmaceutical Intermediates

6-Cyano-5-methylnicotinic acid serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its cyano group enhances binding affinity to enzymatic active sites .

Agrochemicals

The compound’s structural rigidity and electron-withdrawing groups make it suitable for developing herbicides and fungicides .

Material Science

In metal-organic frameworks (MOFs), the cyano group acts as a bridging ligand, facilitating porous material design.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundSubstituentsMelting Point (°C)Key Application
6-Cyano-5-methylnicotinic acid5-CH₃, 6-CN, 3-COOH>190 (dec.)Pharmaceutical synthesis
5-Cyano-6-methylnicotinic acid6-CH₃, 5-CN, 3-COOH210–212Antimicrobial agents
6-Chloro-5-methylnicotinic acid5-CH₃, 6-Cl, 3-COOHN/AHerbicide intermediates

Research Gaps and Future Directions

  • Toxicological Studies: Limited data on chronic exposure effects necessitate further investigation .

  • Catalytic Applications: Potential in asymmetric catalysis remains unexplored .

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